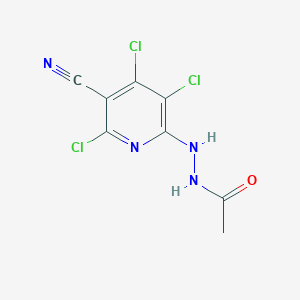![molecular formula C17H17NO B5301221 1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5301221.png)
1-[(2-methylphenyl)acetyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methylphenyl)acetyl]indoline, also known as MEAI, is a psychoactive compound that belongs to the indole family. It has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders. MEAI is a synthetic compound that can be synthesized through various methods.
Mechanism of Action
1-[(2-methylphenyl)acetyl]indoline acts as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and to enhance cognitive function. 1-[(2-methylphenyl)acetyl]indoline's dual mechanism of action may contribute to its anxiolytic, antidepressant, and anti-addictive effects.
Biochemical and Physiological Effects
1-[(2-methylphenyl)acetyl]indoline's biochemical and physiological effects are not fully understood. Studies have shown that 1-[(2-methylphenyl)acetyl]indoline increases extracellular serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-[(2-methylphenyl)acetyl]indoline has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA. 1-[(2-methylphenyl)acetyl]indoline's effects on these systems may contribute to its anti-addictive effects.
Advantages and Limitations for Lab Experiments
1-[(2-methylphenyl)acetyl]indoline has several advantages for lab experiments, including its high purity and stability. 1-[(2-methylphenyl)acetyl]indoline is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, 1-[(2-methylphenyl)acetyl]indoline's psychoactive effects may pose a challenge for researchers, as it may be difficult to control for confounding variables related to behavior and cognition.
Future Directions
There are several future directions for research on 1-[(2-methylphenyl)acetyl]indoline. One area of research is the development of 1-[(2-methylphenyl)acetyl]indoline derivatives with improved pharmacological properties. Another area of research is the exploration of 1-[(2-methylphenyl)acetyl]indoline's potential therapeutic applications in the treatment of various neurological disorders. Additionally, further research is needed to fully understand 1-[(2-methylphenyl)acetyl]indoline's mechanism of action and its biochemical and physiological effects.
Conclusion
1-[(2-methylphenyl)acetyl]indoline is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders. 1-[(2-methylphenyl)acetyl]indoline can be synthesized through various methods, and its dual mechanism of action as an SSRI and sigma-1 receptor agonist may contribute to its anxiolytic, antidepressant, and anti-addictive effects. 1-[(2-methylphenyl)acetyl]indoline's biochemical and physiological effects are not fully understood, and further research is needed to fully understand its potential therapeutic applications and mechanism of action.
Synthesis Methods
1-[(2-methylphenyl)acetyl]indoline can be synthesized through various methods, including the Leuckart-Wallach reaction and the Friedel-Crafts acylation reaction. The Leuckart-Wallach reaction involves the reduction of a ketone or aldehyde with ammonium formate, followed by the addition of an amine. The Friedel-Crafts acylation reaction involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst. Both methods have been used to synthesize 1-[(2-methylphenyl)acetyl]indoline with high yields and purity.
Scientific Research Applications
1-[(2-methylphenyl)acetyl]indoline has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and addiction. Studies have shown that 1-[(2-methylphenyl)acetyl]indoline has anxiolytic and antidepressant effects, as well as the potential to reduce drug-seeking behavior in animals. 1-[(2-methylphenyl)acetyl]indoline has also been studied for its potential neuroprotective effects and its ability to enhance cognitive function.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-6-2-3-8-15(13)12-17(19)18-11-10-14-7-4-5-9-16(14)18/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAYYWVJIRBQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-(2-methylphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5301145.png)
![4-[4-(allyloxy)benzoyl]-5-(2-furyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301148.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5301156.png)
![N-[6-(4-morpholinyl)-4-pyrimidinyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5301163.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrazol-1-ylacetyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5301168.png)
![2-(4-ethylphenyl)-5-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5301176.png)
![methyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5301177.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]nicotinamide](/img/structure/B5301184.png)
![5-(2,6-dimethyl-4-morpholinyl)-2-[2-(4-ethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5301188.png)

![1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5301217.png)
![N-[2-(methylthio)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B5301234.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(4-{3-[4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenyl]-3-oxo-1-propen-1-yl}phenyl)benzamide](/img/structure/B5301237.png)
![1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5301239.png)